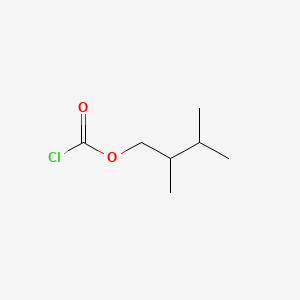

2,3-Dimethylbutyl Chloroformate

Description

Structure

3D Structure

Properties

CAS No. |

1215109-12-8 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.629 |

IUPAC Name |

2,3-dimethylbutyl carbonochloridate |

InChI |

InChI=1S/C7H13ClO2/c1-5(2)6(3)4-10-7(8)9/h5-6H,4H2,1-3H3 |

InChI Key |

IETDVZZHPUVSIT-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)COC(=O)Cl |

Synonyms |

Carbonochloridic Acid 2,3-Dimethylbutyl Ester |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethylbutyl Chloroformate and Analogous Chloroformate Esters

Established Synthetic Pathways from Corresponding Alcohols

The primary and most conventional method for synthesizing chloroformate esters involves the reaction of a corresponding alcohol with phosgene (B1210022) or a phosgene equivalent. This approach is widely applied due to its high efficiency and yield.

Phosgenation Reactions of 2,3-Dimethylbutanol

The synthesis of 2,3-dimethylbutyl (B1248744) chloroformate is achieved through the reaction of 2,3-dimethylbutanol with phosgene (COCl₂). nih.govnih.govchemspider.com This reaction is a classic example of nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of phosgene. The process releases a molecule of hydrogen chloride (HCl) gas as a byproduct.

The general chemical equation is: ROH + COCl₂ → ROCOCl + HCl

In this specific case: C₆H₁₃OH (2,3-Dimethylbutanol) + COCl₂ → C₇H₁₃ClO₂ (2,3-Dimethylbutyl Chloroformate) + HCl

This method, while effective, requires stringent safety protocols due to the high toxicity of phosgene gas. kobe-u.ac.jp Industrial-scale production often involves conducting the reaction at low temperatures (e.g., 0-5°C) to control the exothermic reaction and prevent the formation of undesired byproducts like carbonates. cnchemshop.com A base, such as pyridine (B92270), is sometimes used to scavenge the HCl produced, which can help drive the reaction to completion. cnchemshop.com

Application of Phosgene Equivalents in Synthesis (e.g., Triphosgene)

To circumvent the significant handling risks associated with gaseous phosgene, researchers have turned to safer, solid or liquid phosgene equivalents. cnchemshop.comnih.gov These reagents decompose in situ to generate phosgene in the reaction mixture, minimizing exposure risk.

Diphosgene (Trichloromethyl chloroformate) : A colorless liquid, diphosgene (ClCO₂CCl₃) is a safer alternative to phosgene, although it shares comparable toxicity. wikipedia.orgbionity.com It is easier to handle and transport as a liquid. wikipedia.orgbionity.com Diphosgene reacts with alcohols to yield two equivalents of the corresponding chloroformate. cnchemshop.com The preparation of diphosgene itself involves the radical chlorination of methyl chloroformate. wikipedia.org

Triphosgene (B27547) (Bis(trichloromethyl) carbonate) : As a stable, white crystalline solid, triphosgene (BTC) is an even more convenient and widely used substitute for phosgene. nih.govgoogle.com One mole of triphosgene provides three mole-equivalents of phosgene for reactions. google.com It has been successfully employed in the synthesis of various chloroformates from alcohols, including sterically hindered ones, often in the presence of a base like pyridine. nih.govnih.gov The use of triphosgene is considered a simple, mild, and efficient method that avoids handling hazardous phosgene directly. google.com

Table 1: Comparison of Phosgene and its Equivalents

| Feature | Phosgene (COCl₂) | Diphosgene (ClCO₂CCl₃) | Triphosgene (BTC) |

|---|---|---|---|

| State at STP | Gas | Liquid | Crystalline Solid |

| Handling | Difficult, requires specialized equipment | Easier than phosgene | Easiest, stable solid |

| Toxicity | Highly Toxic | Highly Toxic | Decomposes to toxic phosgene |

| Stoichiometry | 1 mole yields 1 mole of phosgene | 1 mole yields 2 moles of phosgene | 1 mole yields 3 moles of phosgene |

| Primary Use | Large-scale industrial synthesis | Laboratory and industrial synthesis | Laboratory and industrial synthesis |

Exploration of Alternative Synthetic Routes to Sterically Hindered Chloroformates

The challenges associated with phosgene and its direct equivalents have spurred research into fundamentally different synthetic pathways. For sterically hindered alcohols like 2,3-dimethylbutanol, alternative routes that offer milder conditions or avoid toxic reagents are particularly valuable.

One innovative approach is the photo-on-demand synthesis of chloroformates. kobe-u.ac.jp This method involves irradiating a solution of an alcohol and chloroform (B151607) (CHCl₃) with UV light. The light initiates a reaction that converts chloroform into phosgene directly within the reaction medium, which then immediately reacts with the present alcohol to form the chloroformate. kobe-u.ac.jpkobe-u.ac.jp This technique offers significant safety advantages as it eliminates the need to produce, transport, or store phosgene. The entire process can be contained within the reaction system, making it a much safer and potentially greener alternative. kobe-u.ac.jp

Another conceptual alternative involves the use of different chlorinating agents. For instance, methyl chloroformate can be prepared by reacting methyl formate (B1220265) with thionyl chloride (SOCl₂), completely avoiding phosgene. cnchemshop.com While not directly demonstrated for this compound, this pathway represents a different strategic approach to forming the chloroformate functional group that could be adapted for more complex alcohols.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of chloroformates, especially for sterically hindered variants where side reactions can be more prevalent. Key parameters that are frequently adjusted include temperature, catalyst choice, and reactant stoichiometry.

Temperature : Temperature control is crucial. Low temperatures, often between -15°C and 5°C, are typically employed to manage the exothermic nature of phosgenation and enhance selectivity by minimizing the formation of carbonate byproducts. cnchemshop.comresearchgate.net However, in some syntheses, particularly those involving less reactive, sterically hindered alcohols, heating may be necessary to drive the reaction to completion. nih.gov

Catalysts and Bases : The addition of a base is a common strategy. Tertiary amines like pyridine or triethylamine (B128534) are used to neutralize the HCl byproduct, shifting the equilibrium towards the product. cnchemshop.comnih.gov In some carbonate syntheses from chloroformates, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in conjunction with dimethylformamide (DMF) have proven effective, suggesting their potential role in optimizing related chloroformate preparations. rbattalcollege.org

Stoichiometry : Precise control over the molar ratios of the alcohol, phosgene (or its equivalent), and any base is essential for high conversion and selectivity. google.com For example, using a molar excess of the phosgenating agent can ensure complete conversion of the alcohol, while an excess of the alcohol could lead to increased carbonate formation.

Table 2: Examples of Optimized Conditions in Related Syntheses

| Reaction | Key Reagents | Optimized Conditions | Outcome | Reference |

|---|---|---|---|---|

| Carboxylic Acid Reduction | Isobutyl chloroformate, NaBH₄ | -15°C, 5 min, 2 molar excess of NaBH₄ | Selective formation of desired alcohol | researchgate.net |

| Alkyl Chloride Synthesis | Triphosgene, Pyridine | Reflux temperature | Increased yield of alkyl chloride over chloroformate intermediate | nih.gov |

| Carbonate Synthesis | Chloromethyl chloroformate, Alcohol, DMAP, DMF | 85°C, 9 hours | High yield (89%) of carbonate product | rbattalcollege.org |

| Diphosgene Preparation | Methyl chloroformate, Chlorine, Toluene | Molar Ratio 1 : 3.05-3.5 : 1-2 | Product content of 50-70% | google.com |

Green Chemistry Principles in Chloroformate Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for chloroformates, aiming to reduce environmental impact and improve safety.

A primary focus is the replacement of highly toxic and hazardous phosgene gas. The use of solid triphosgene or liquid diphosgene is a significant step in this direction, primarily by reducing handling risks and allowing for more controlled, in situ generation of the reactive species. cnchemshop.comnih.govgoogle.com

More advanced green approaches seek to eliminate phosgene chemistry altogether. The photo-on-demand synthesis from chloroform and alcohol is a prime example of a greener pathway. kobe-u.ac.jpkobe-u.ac.jp This method uses readily available chloroform, avoids the production of toxic gas precursors like carbon monoxide and chlorine, and minimizes waste by generating the reagent as needed within a closed system. kobe-u.ac.jp

Other innovative strategies under investigation include the direct carbonylation of alcohols. The catalytic carbonylation of methanol, using palladium or nickel catalysts, represents a cutting-edge method that could potentially revolutionize chloroformate production by eliminating hazardous intermediates. cnchemshop.com Such processes align with green chemistry goals by improving atom economy and reducing the generation of toxic byproducts. africanjournalofbiomedicalresearch.comontosight.ai

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethylbutyl Chloroformate

Fundamental Reaction Pathways of Alkyl Chloroformates

Alkyl chloroformates, with the general structure ROC(O)Cl, are versatile reagents in organic chemistry. wikipedia.org Their reactivity is similar to that of acyl chlorides, though generally attenuated due to resonance stabilization from the adjacent oxygen atom's lone-pair electrons. acs.orgnih.gov The primary reaction pathways these compounds undergo are centered around the electrophilic carbonyl carbon, making them susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution Mechanisms

The most characteristic reaction of alkyl chloroformates is nucleophilic acyl substitution. In this process, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride leaving group. This can proceed through several mechanistic pathways, the prevalence of which is dictated by the structure of the alkyl group (R), the nature of the nucleophile, and the solvent conditions.

The two principal mechanisms are the addition-elimination pathway and the ionization (SN1-type) pathway. beilstein-journals.orgnih.gov For primary and less sterically hindered alkyl chloroformates, the addition-elimination mechanism is often dominant. mdpi.commdpi.com However, as the alkyl group becomes more substituted and capable of forming a stable carbocation, ionization pathways become more significant. researchgate.netcdnsciencepub.com The reaction with amines to form carbamates, with alcohols to form carbonates, and with carboxylic acids to form mixed anhydrides are all examples of nucleophilic acyl substitution. wikipedia.org

A less common pathway is the SNi (substitution nucleophilic internal) mechanism, which involves the decomposition of the alkyl chloroformate to an alkyl chloride and carbon dioxide, notably with retention of stereochemical configuration. wikipedia.orgwikipedia.orglscollege.ac.in

Investigating Solvolysis Mechanisms in Various Solvent Systems

Solvolysis, a reaction where the solvent acts as the nucleophile, is a powerful tool for investigating the mechanistic details of alkyl chloroformate reactivity. The rates and products of solvolysis are highly sensitive to the solvent's nucleophilicity and ionizing power. nih.gov The extended Grunwald-Winstein equation is frequently employed to dissect these competing mechanisms by correlating the specific rates of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). acs.orgmdpi.com

Studies on a range of alkyl chloroformates, from simple primary esters like ethyl and n-propyl chloroformate to more complex structures like neopentyl and adamantyl chloroformate, have revealed a spectrum of solvolytic behaviors. nih.govmdpi.comnih.gov These studies show that there are often competing reaction channels, with the dominant pathway shifting in response to changes in the solvent system. acs.orgbeilstein-journals.org For many primary alkyl chloroformates, an addition-elimination pathway is favored in most solvents, while an ionization mechanism becomes more prominent in solvents with low nucleophilicity and high ionizing power, such as those rich in fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). mdpi.commdpi.com

In solvents that are highly ionizing but poorly nucleophilic, some alkyl chloroformates can undergo a unimolecular ionization to form a resonance-stabilized acylium ion (R-O-C=O)+ as a key intermediate. mdpi.comnih.govnih.gov This SN1-type mechanism is typically favored for substrates where the alternative formation of an alkyl cation would be energetically unfavorable, such as with methyl or phenyl chloroformates. researchgate.net The developing acylium ion can be subject to strong nucleophilic solvation. acs.orgmdpi.com For most primary alkyl chloroformates, this pathway is generally a minor contributor, only becoming significant in solvents like aqueous HFIP mixtures. mdpi.comnih.gov

A competing unimolecular pathway involves the formation of an alkyl cation (R+) rather than an acyl cation. mdpi.comnih.gov This can occur through two main routes. For substrates with alkyl groups that form very stable carbocations (e.g., tertiary alkyl groups like 1-adamantyl), the reaction can proceed via heterolysis of the alkyl-oxygen bond to give the carbocation and a chloroformate anion, which subsequently decomposes. mdpi.comnih.gov

Alternatively, a concerted solvolysis-decomposition process can occur, where the loss of carbon dioxide is synchronized with the cleavage of the carbon-chlorine bond, directly yielding the alkyl cation and a chloride ion. nih.govmdpi.comresearchgate.net This pathway is particularly relevant for secondary and tertiary alkyl chloroformates, such as isopropyl and 2-adamantyl chloroformate, and is favored in a majority of the solvents they are studied in. nih.govresearchgate.netnsf.gov For neopentyl chloroformate, which is structurally analogous to 2,3-dimethylbutyl (B1248744) chloroformate in having a bulky primary alkyl group, an ionization pathway involving a 1,2-methyl shift to form a more stable tertiary cation has been proposed to explain its accelerated reaction rates in fluoroalcohol-rich solvents. science.gov

The addition-elimination mechanism is a bimolecular process that proceeds through a tetrahedral intermediate. acs.orgnih.gov This pathway is favored in solvents with higher nucleophilicity. For many chloroformates, including phenyl, ethyl, and n-propyl chloroformate, this is the dominant mechanism in common organic solvents like ethanol, methanol, and aqueous acetone (B3395972) mixtures. beilstein-journals.orgmdpi.comnih.gov The initial, often rate-determining, step is the nucleophilic attack of a solvent molecule on the carbonyl carbon. nih.gov There is also evidence suggesting that this process can be facilitated by a second solvent molecule acting as a general base catalyst, making it a termolecular mechanism in some cases. nih.govacs.org For phenyl chloroformate, which serves as a benchmark for this mechanism, the addition-elimination pathway is believed to prevail across a very wide range of solvents. nih.govnih.gov

The table below shows a comparison of solvolysis rates for different alkyl chloroformates in various solvents, illustrating the influence of both substrate structure and solvent properties on reactivity.

| Chloroformate | Solvent | Temperature (°C) | Rate Constant k (s⁻¹) | Dominant Mechanism |

| Ethyl Chloroformate | 80% Ethanol | 25.0 | 1.03 x 10⁻⁵ | Addition-Elimination acs.org |

| Ethyl Chloroformate | 97% TFE | 25.0 | 1.39 x 10⁻⁴ | Ionization acs.org |

| Isopropyl Chloroformate | 80% Ethanol | 25.0 | 4.94 x 10⁻⁵ | Addition-Elimination nih.gov |

| Isopropyl Chloroformate | 90% TFE | 25.0 | 1.15 x 10⁻² | Solvolysis-Decomposition nih.gov |

| Neopentyl Chloroformate | 80% Ethanol | 45.0 | 1.34 x 10⁻⁴ | Addition-Elimination mdpi.com |

| Neopentyl Chloroformate | 97% HFIP | 45.0 | 1.25 x 10⁻² | Ionization (with rearrangement) mdpi.com |

Hydrolytic Stability and Decomposition Pathways of Chloroformate Esters

The hydrolytic stability and decomposition pathways of chloroformate esters, including 2,3-dimethylbutyl chloroformate, are critical aspects of their chemical behavior. These compounds are known for their sensitivity to water, leading to hydrolysis, and their propensity to decompose under thermal stress. The specific pathways and rates of these reactions are heavily influenced by the structure of the alkyl group.

Chloroformate esters generally undergo hydrolysis to produce the corresponding alcohol, hydrogen chloride (HCl), and carbon dioxide (CO2). oecd.org This reactivity is attributed to the presence of a good leaving group (chloride) and the electrophilic nature of the carbonyl carbon. The half-lives for the hydrolysis of common alkyl chloroformates in water are relatively short, ranging from 1.4 to 53.2 minutes. researchgate.net

The mechanism of hydrolysis for alkyl chloroformates can shift between a bimolecular (addition-elimination) pathway and a unimolecular (SN1) pathway, depending on the electronic and steric properties of the alkyl substituent. researchgate.netcdnsciencepub.com For primary alkyl chloroformates, the bimolecular mechanism is generally favored. However, for chloroformates with secondary or tertiary alkyl groups, or those that can form stabilized carbocations, the SN1 mechanism becomes more significant. cdnsciencepub.comcdnsciencepub.com Given that this compound possesses a secondary branched alkyl group, its hydrolysis is expected to proceed through a competitive SN1 and bimolecular mechanism.

The thermal decomposition of alkyl chloroformates in the liquid phase typically yields alkyl halides and carbon dioxide. rsc.orgresearchgate.net This process is often accompanied by rearrangement of the alkyl group, suggesting the involvement of carbocation intermediates. rsc.orgrsc.orgrsc.org For instance, the thermal decomposition of n-butyl chloroformate yields a significant amount of sec-butyl chloride. rsc.org Therefore, the thermal decomposition of this compound is anticipated to produce 2-chloro-2,3-dimethylbutane (B1595545) as well as other rearranged alkyl chlorides.

The formation of olefins is another common decomposition pathway, particularly for secondary alkyl chloroformates. rsc.org This elimination reaction can occur through an intramolecular cis-elimination or a carbocation mechanism. rsc.orgtandfonline.com Theoretical studies on the gas-phase elimination kinetics of alkyl chloroformates suggest a stepwise mechanism involving the formation of an unstable intermediate, chloroformic acid (ClCOOH), which then rapidly decomposes to HCl and CO2. tandfonline.comusfq.edu.ec

The following table summarizes the hydrolysis half-lives for a selection of alkyl chloroformates, illustrating the effect of the alkyl group structure on reactivity.

| Chloroformate Ester | Hydrolysis Half-life (minutes) in Water | Primary Mechanism |

| Methyl Chloroformate | 53.2 | Bimolecular |

| Ethyl Chloroformate | 15.6 | Bimolecular |

| n-Propyl Chloroformate | 16.7 | Bimolecular |

| Isopropyl Chloroformate | 1.4 | SN1 / Bimolecular |

| Phenyl Chloroformate | 2.0 | Bimolecular |

Data sourced from Queen, 1967, as cited in researchgate.net.

The decomposition of alkyl chloroformates can also be influenced by the reaction conditions. For example, the presence of pyridine (B92270) hydrochloride can accelerate decomposition and, in some cases, suppress the formation of rearranged products by promoting an SN2 mechanism. rsc.orgrsc.org

The products of thermal decomposition for various alkyl chloroformates are detailed in the table below, highlighting the prevalence of rearrangement products.

| Alkyl Chloroformate | Decomposition Temperature (°C) | Major Alkyl Chloride Products (%) | Olefin Products (%) |

| n-Butyl Chloroformate | 150 | n-Butyl (22), sec-Butyl (78) | 9 |

| sec-Butyl Chloroformate | 140 | sec-Butyl (100) | 21 |

| Isobutyl Chloroformate | 150 | Isobutyl (35), tert-Butyl (60) | 27 |

| n-Pentyl Chloroformate | 150 | 1-Chloropentane (35), 2-Chloropentane (44), 3-Chloropentane (20) | 10 |

Data adapted from Clinch and Hudson, 1968. rsc.org

Applications of 2,3 Dimethylbutyl Chloroformate in Advanced Organic Synthesis and Chemical Research

Strategic Use as a Protecting Group in Complex Molecule Synthesis

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing a chemical transformation to occur selectively at another position on the molecule. Chloroformates are frequently used to protect amines by converting them into stable carbamates.

There is no specific information available in the provided search results regarding the application of 2,3-Dimethylbutyl (B1248744) Chloroformate for the protection of amino acid and peptide functionalities.

The utility of 2,3-Dimethylbutyl Chloroformate is prominently featured in the multi-step synthesis of advanced heterocyclic compounds. A key application is its use in the preparation of phenyl(piperazinylphenyl)pyrazolo[1,5-a]pyrimidinylamine derivatives. researchgate.netresearchgate.netresearchgate.net This class of molecules has been investigated for its potent and selective inhibitory activity against lymphocyte-specific protein tyrosine kinase (Lck). researchgate.net

The synthesis involves the reaction of this compound with a piperazine-containing pyrazolopyrimidine intermediate. researchgate.net In this reaction, the chloroformate acts as an acylating agent, reacting with the secondary amine of the piperazine (B1678402) ring to form a stable carbamate (B1207046) linkage. This step is crucial for building the final molecular architecture and exploring the structure-activity relationships (SAR) of potential Lck inhibitors. researchgate.net The choice of the 2,3-dimethylbutyl group allows chemists to introduce a specific steric and lipophilic profile to that region of the molecule, which can be critical for optimizing pharmacological properties like potency and selectivity.

Derivatization Strategies for Analytical Methodologies

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique, such as gas chromatography (GC). Chloroformates are well-known derivatizing agents that increase the volatility and thermal stability of polar compounds.

While chloroformates like methyl, ethyl, and isobutyl chloroformate are widely used as derivatizing agents to make polar compounds such as amino acids and carboxylic acids volatile for GC analysis, no specific research findings were available that document the use of this compound for this purpose.

There is no specific information available in the provided search results detailing the use of this compound in sample preparation for spectroscopic structural elucidation.

Precursor in Active Pharmaceutical Ingredient (API) Intermediate Synthesis

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. Their synthesis is often a complex, multi-step process involving a series of chemical intermediates.

This compound serves as a key precursor in the synthesis of intermediates for a novel class of pyrazolo[1,5-a]pyrimidines designed as orally active inhibitors of Lck. researchgate.net Lck is a protein tyrosine kinase that plays a critical role in T-cell signaling, making it an important therapeutic target for autoimmune diseases and other T-cell mediated disorders.

In the synthesis of these potential APIs, a central piperazine-containing intermediate is reacted with various chloroformates, including this compound, to generate a library of derivatives. researchgate.net This reaction, forming a carbamate, is a pivotal step in constructing the final molecule. The resulting 2,3-dimethylbutyl carbamate derivative is an advanced intermediate that is further evaluated for its biological activity. The table below details the role of this chloroformate in the synthesis.

Table 1: Synthesis of Lck Inhibitor Intermediate

| Reactants | Reagent | Product Type | Application | Reference |

| Phenyl(piperazinylphenyl)pyrazolo[1,5-a]pyrimidinylamine Intermediate | This compound | 2,3-Dimethylbutyl 4-(phenyl(pyrazolo[1,5-a]pyrimidinyl)amino)phenylpiperazine-1-carboxylate | Precursor for potential Lck inhibitor API | , researchgate.net, researchgate.net |

This synthetic strategy highlights the importance of this compound as a specialized reagent for creating molecular diversity in drug discovery programs aimed at developing new kinase inhibitors.

Synthesis of Phenyl(piperazinylphenyl)pyrazolo[1,5-a]pyrimidinylamine Derivatives as Lck Inhibitors

A primary and well-documented application of this compound is its use as a key reagent in the preparation of phenyl(piperazinylphenyl)pyrazolo[1,5-a]pyrimidinylamine derivatives. cymitquimica.comamericanchemicalsuppliers.compharmaffiliates.comcymitquimica.com These complex heterocyclic compounds have been identified as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). cymitquimica.comamericanchemicalsuppliers.comamericanchemicalsuppliers.com

Lck is a protein tyrosine kinase found predominantly in T-cells and is a critical component of the signaling cascade initiated by the T-cell receptor (TCR). google.com This kinase is essential for T-cell activation, proliferation, and differentiation. google.com By inhibiting Lck, it is possible to modulate T-cell mediated immune responses. google.com Consequently, Lck inhibitors are a significant area of research for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, as well as for preventing acute organ transplant rejection. google.com The synthesis of these pyrazolopyrimidine derivatives utilizes this compound to introduce a specific carbamate protecting group or a side chain that is crucial for the final molecule's biological activity and interaction with the Lck enzyme. cymitquimica.comamericanchemicalsuppliers.com

Integration into Prodrug Design and Medicinal Chemistry Research

In the broader context of medicinal chemistry, chloroformates are instrumental in prodrug design. google.comgoogle.com A prodrug is an inactive or less potent form of a pharmaceutical substance that undergoes in vivo conversion to the active parent drug. mdpi.comresearchgate.net This strategy is often employed to overcome challenges such as poor solubility, instability, or unfavorable pharmacokinetics. mdpi.com

This compound can be integrated into prodrug design by reacting it with a suitable functional group (like an amine or alcohol) on a parent drug molecule. This reaction forms a carbamate linkage, attaching the 2,3-dimethylbutyl carbamate moiety to the drug. This addition can increase the lipophilicity of the parent molecule, potentially enhancing its absorption and membrane permeability. mdpi.com Once absorbed, the carbamate linkage is designed to be cleaved by endogenous enzymes, releasing the active drug. researchgate.net The development of new drugs is a long process involving synthesis, screening, and testing to find compounds with the desired effectiveness and safety. ontosight.ai The use of reagents like this compound provides medicinal chemists with a tool to modify and optimize the properties of drug candidates. framochem.com

Application in Agrochemical Compound Development

Intermediate for Herbicides, Pesticides, and Fungicides

Chloroformates are important intermediates in the agrochemical industry for the synthesis of a wide range of crop protection products. framochem.comenvironmentclearance.nic.in The 2,3-dimethylbutyl group is a structural motif found in certain herbicidally and fungicidally active compounds. oapi.intgoogle.com Patents related to novel fungicides and herbicides list various alkyl groups, including 2,3-dimethylbutyl, as potential substituents on the core active molecule. oapi.intgoogle.com

The role of this compound in this context is to serve as a synthon for introducing the 2,3-dimethylbutoxycarbonyl group into a larger, more complex molecule. The highly reactive chloroformate handle allows for efficient coupling with other intermediates containing nucleophilic groups like amines or hydroxyls. epo.orggoogleapis.com This reaction is a common strategy for building the final structure of a pesticide or herbicide. The specific properties conferred by the bulky and branched 2,3-dimethylbutyl group can influence the compound's efficacy, selectivity, and environmental persistence.

Contributions to Polymer and Material Science Research

Monomer and Intermediate in Specialty Polymer Synthesis

In material science, this compound can function as a monomer or an intermediate in the synthesis of specialty polymers. justia.comgoogle.com The compound's bifunctional nature—a reactive chloroformate group and a distinct alkyl tail—allows it to be incorporated into polymer chains. For instance, it can react with diols or diamines in a polycondensation reaction to form polycarbonates or polyurethanes, respectively.

The inclusion of the 2,3-dimethylbutyl group along the polymer backbone can significantly alter the material's properties. This branched alkyl group can disrupt polymer chain packing, leading to lower crystallinity and increased solubility in organic solvents. It can also enhance thermal stability and modify the mechanical properties of the final polymer. Patents have described the use of various alkyl groups, including 2,3-dimethylbutyl, in the creation of novel polymers and resins with specific desired characteristics. justia.comgoogle.com

Role in the Development of Advanced Coatings, Adhesives, and Resins

The development of advanced materials such as high-performance coatings, adhesives, and resins often involves the use of functionalized intermediates to achieve specific properties. google.comacs.org this compound can be used to modify the surface of materials or be incorporated into the structure of resins to enhance their performance. google.com For example, it can be used to functionalize phenol-based resins by reacting with hydroxyl groups, thereby introducing the 2,3-dimethylbutyl carbamate group. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article; chemical intermediate |

| Phenyl(piperazinylphenyl)pyrazolo[1,5-a]pyrimidinylamine | Target molecule synthesized using the main compound; Lck inhibitor cymitquimica.comamericanchemicalsuppliers.com |

| Lymphocyte-specific protein tyrosine kinase (Lck) | Enzyme target for the synthesized pyrazolopyrimidine derivatives google.com |

| Ethyl Chloroformate | Example of a chloroformate used to functionalize resins google.com |

| Triethylamine (B128534) | Base used in chemical synthesis kuleuven.be |

| Pyridine (B92270) | Base used in chemical synthesis epo.org |

| Diols | Monomers for polycondensation reactions |

| Diamines | Monomers for polycondensation reactions |

| Polycarbonates | Type of polymer |

| Polyurethanes | Type of polymer eumonitor.eu |

Facilitating the Synthesis of Novel Organic Scaffolds and Complex Molecules

This compound has emerged as a valuable reagent in the field of advanced organic synthesis, particularly in the construction of complex molecular architectures and novel organic scaffolds. Its utility lies in its ability to introduce the 2,3-dimethylbutoxycarbonyl protecting group or to act as a key building block in the formation of carbamate and urea (B33335) linkages, which are prevalent in medicinally relevant compounds. Researchers have leveraged the unique steric and electronic properties of the 2,3-dimethylbutyl group to achieve specific synthetic outcomes and to develop new classes of bioactive molecules.

One of the notable applications of this compound is in the preparation of potent enzyme inhibitors. Specifically, it has been instrumental in the synthesis of phenyl(piperazinylphenyl)pyrazolo[1,5-a]pyrimidinylamine derivatives, which have been identified as inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). pharmaffiliates.comresearchgate.netamericanchemicalsuppliers.com Lck is a critical enzyme in the signaling pathways of T-cells, and its inhibition represents a promising therapeutic strategy for autoimmune diseases and organ transplant rejection. nih.govontosight.ai The synthesis of these complex heterocyclic systems often involves the reaction of an amine intermediate with a chloroformate to form a stable carbamate or urea linkage, highlighting the reagent's role in assembling intricate molecular frameworks. researchgate.net

The general synthetic approach involves the coupling of a key pyrazolo[1,5-a]pyrimidine (B1248293) intermediate with various functionalized side chains, where this compound can be used to introduce specific functionalities or protecting groups that are crucial for the molecule's biological activity and pharmacokinetic properties. researchgate.netresearchgate.net

Another significant area where the structural motif derived from a related isomer, 3,3-dimethylbutyl chloroformate, has been pivotal is in the development of next-generation cancer therapeutics. The pan-RAF inhibitor, 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120), is a complex molecule designed to overcome resistance mechanisms observed with earlier RAF inhibitors. acs.orgnih.govacs.org The synthesis of this compound involves the formation of a urea bond, a reaction for which chloroformates are common reagents. acs.org The 3,3-dimethylbutyl group in LY3009120 plays a crucial role in its binding to the RAF kinase, contributing to its high potency and unique pharmacological profile that minimizes paradoxical activation of the signaling pathway. acs.org

The following tables summarize key research findings related to the application of dimethylbutyl chloroformate and its derivatives in the synthesis of complex molecules.

| Compound Class | Synthesized Scaffold/Molecule | Therapeutic Target | Research Focus |

| Pyrazolopyrimidine Derivatives | Phenyl(piperazinylphenyl)pyrazolo[1,5-a]pyrimidinylamines | Lck | Development of orally active inhibitors for autoimmune diseases. researchgate.net |

| Pyrido[2,3-d]pyrimidine Derivatives | 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) | pan-RAF Kinase | Overcoming resistance in BRAF or RAS mutant cancers. acs.orgnih.gov |

Detailed Research Findings:

| Scaffold/Molecule | Key Synthetic Step Involving Dimethylbutyl Chloroformate or Related Reagent | Significance of the Dimethylbutyl Moiety |

| Phenyl(piperazinylphenyl)pyrazolo[1,5-a]pyrimidinylamine derivatives | Formation of a carbamate or urea linkage by reacting an amine intermediate with this compound. | The 2,3-dimethylbutyl group can influence the solubility, metabolic stability, and binding affinity of the final compound. |

| 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) | Formation of the urea bond by reacting a substituted aniline (B41778) with a reagent that provides the 3,3-dimethylbutylamino carbonyl group. | The tert-butyl-like group at the end of the alkyl chain is critical for the inhibitor's interaction with the DFG-out conformation of the RAF kinase, contributing to its pan-RAF activity and reduced paradoxical pathway activation. acs.org |

The strategic use of this compound and its isomers demonstrates its importance in modern synthetic chemistry for creating structurally diverse and complex molecules with significant therapeutic potential. Its ability to introduce a sterically demanding yet flexible alkyl group allows for the fine-tuning of molecular properties, which is essential in the design of novel drugs and chemical probes for biological research.

Theoretical and Computational Investigations of 2,3 Dimethylbutyl Chloroformate

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. researchgate.net For 2,3-Dimethylbutyl (B1248744) Chloroformate, these calculations can predict its geometry, electronic charge distribution, and the energies of its molecular orbitals (HOMO and LUMO), which are fundamental to its reactivity.

The core of the chloroformate group, -O-C(O)Cl, dictates its general reactivity. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack. The 2,3-dimethylbutyl group, a bulky and branched alkyl substituent, influences this reactivity primarily through steric and electronic effects.

Electronic Structure and Reactivity Descriptors: DFT calculations can map the electrostatic potential (ESP) onto the electron density surface, visually identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. For 2,3-Dimethylbutyl Chloroformate, the most positive potential would be centered on the carbonyl carbon, confirming its role as the primary electrophilic site. The chlorine atom also serves as an excellent leaving group, a property that can be quantified by calculating the energetics of the C-Cl bond cleavage.

The stability of potential intermediates, such as the 2,3-dimethyl-2-butyl carbocation that could arise from rearrangement following an ionization pathway, can also be assessed. Quantum chemical studies on related acyclic tertiary carbocations show that the energy barrier for hydride shifts, for instance in the 2,3-dimethylbutyl system, is relatively low (approximately 4 kcal/mol), suggesting that rearrangements in any carbocationic intermediate would be facile. researchgate.net

Table 1: Calculated Properties of Model Chloroformates This table presents typical data obtained from quantum chemical calculations on analogous chloroformate esters to illustrate the expected electronic properties.

| Compound | Method/Basis Set | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Partial Charge on Carbonyl Carbon (e) |

| Methyl Chloroformate | B3LYP/6-31G(d) | 2.51 | -11.54 | -0.89 | +0.75 |

| Isopropyl Chloroformate | B3LYP/6-31G(d) | 2.65 | -11.21 | -0.75 | +0.78 |

| Phenyl Chloroformate | B3LYP/6-31G(d) | 2.23 | -9.03 | -1.54 | +0.72 |

Note: Data are illustrative, based on typical values from computational chemistry literature for similar molecules, and not from a direct calculation on this compound.

The bulky 2,3-dimethylbutyl group would likely increase the steric hindrance around the carbonyl center, potentially slowing the rate of nucleophilic attack compared to smaller, unbranched alkyl chloroformates. Electronically, as an electron-donating alkyl group, it would slightly stabilize any developing positive charge on the adjacent oxygen, which could influence the energetics of different reaction pathways.

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to observe the dynamic evolution of a chemical system, providing critical insights into reaction mechanisms, solvent effects, and the conformational behavior of molecules over time. nih.govescholarship.org For this compound, MD simulations can be employed to model its solvolysis, a key reaction class for this family of compounds.

Reaction Pathways: Chloroformate esters typically react via two competing mechanisms: a bimolecular addition-elimination pathway or a unimolecular ionization (SN1-type) pathway. nih.govnih.gov

Addition-Elimination: A nucleophile (e.g., a solvent molecule) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the expulsion of the chloride ion. mdpi.com

Ionization (SN1): The C-Cl bond breaks first to form an acylium-like cation and a chloride ion, which is then rapidly attacked by a nucleophile. This pathway can sometimes involve decarboxylation to yield a carbocation and CO2. nih.gov

Reactive MD simulations, using force fields like ReaxFF, can model bond breaking and formation, allowing researchers to trace the predominant reaction pathways under various conditions. nih.gov For this compound, simulations would likely show that the bulky alkyl group sterically hinders the direct approach of a nucleophile, potentially favoring the ionization pathway, especially in more ionizing solvents.

Solvent Effects: The choice of solvent has a profound impact on the reaction rates and mechanism of chloroformate solvolysis. electronicsandbooks.com MD simulations explicitly model solvent molecules, capturing their role in stabilizing transition states and intermediates through hydrogen bonding and dielectric effects.

Studies on various chloroformates have shown that polar, protic solvents can stabilize the charge separation in the transition states of both pathways. electronicsandbooks.com However, highly ionizing but weakly nucleophilic solvents, such as fluorinated alcohols (e.g., TFE, HFIP), strongly favor the SN1 ionization pathway. nih.govmdpi.com In contrast, more nucleophilic solvents like alcohols and aqueous acetone (B3395972) tend to promote the bimolecular addition-elimination mechanism. acs.org For this compound, MD simulations would be crucial to visualize the specific solvent shell organization and its influence on the C-Cl bond dynamics and accessibility of the carbonyl carbon.

Structure-Reactivity Relationship Modeling for Chloroformate Esters

Structure-reactivity relationships are often quantified using Linear Free Energy Relationships (LFERs), with the extended Grunwald-Winstein equation being a primary tool for studying solvolysis reactions. mdpi.commdpi.com

The equation is expressed as: log(k/k₀) = lNT + mYCl

Where:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/water), respectively.

NT is the solvent nucleophilicity parameter.

YCl is the solvent ionizing power parameter for a chloride leaving group.

l is the sensitivity of the reaction to solvent nucleophilicity.

m is the sensitivity of the reaction to solvent ionizing power.

The values of l and m provide mechanistic insight. A high l value (typically > 1.0) and a moderate m value (around 0.5) suggest a bimolecular addition-elimination mechanism where bond-making with the nucleophile is significant in the rate-determining step. mdpi.com Conversely, a low l value and a high m value indicate a dissociative or ionization (SN1) mechanism, where the reaction is more sensitive to the solvent's ability to stabilize ionic intermediates. nih.gov

Based on extensive studies of other alkyl chloroformates, we can predict the likely behavior of this compound. The branched structure at both the α and β carbons relative to the oxygen atom introduces significant steric bulk. This is more pronounced than in isopropyl chloroformate, which already shows a tendency towards an ionization mechanism in polar solvents. nih.govelectronicsandbooks.com Therefore, it is highly probable that the solvolysis of this compound would exhibit a low l value and a significant m value, indicating a mechanism with substantial dissociative character, likely proceeding via an SN1 pathway across a wide range of solvents.

Table 2: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformates

| Chloroformate Ester | l (Sensitivity to NT) | m (Sensitivity to YCl) | Predominant Mechanism Proposed |

| Ethyl Chloroformate | 1.56 | 0.55 | Addition-Elimination |

| Phenyl Chloroformate | 1.54 | 0.54 | Addition-Elimination |

| Benzyl (B1604629) Chloroformate | 0.68 | 0.91 | Borderline/Solvent Dependent |

| Isopropyl Chloroformate | 0.88 | 0.88 | Solvent Dependent (A-E to Ionization) |

| Allyl Chloroformate | 0.98 | 0.44 | Dual-channel (A-E and Ionization) |

| This compound | Low (Predicted) | High (Predicted) | Ionization (SN1) (Predicted) |

Source: Data compiled from multiple kinetic studies. nih.govmdpi.commdpi.com

Predictive Modeling for Novel Chloroformate-Mediated Transformations

Beyond fundamental reactivity, computational modeling is increasingly used to predict and optimize new chemical reactions. For reagents like this compound, predictive models can guide the discovery of novel transformations and streamline process development.

Machine Learning Models: Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested transformations. For example, ML models have been developed to predict the N-dealkylation of amines, a reaction class where chloroformates are often used as reagents. researchgate.net Such a model could be applied to screen a virtual library of complex amines to identify which ones would be suitable substrates for N-dealkylation using this compound, potentially accelerating the discovery of new synthetic routes in medicinal chemistry.

Design of Experiments (DoE): Statistical modeling, particularly through Design of Experiments (DoE), is a powerful predictive tool for optimizing reaction conditions. By systematically varying parameters like reagent concentration, temperature, and solvent composition, a predictive mathematical model can be constructed. mdpi.com This approach has been successfully used to optimize the derivatization of polar analytes with ethyl chloroformate for GC-MS analysis. mdpi.com A similar DoE strategy could be applied to a novel transformation involving this compound. By performing a limited set of structured experiments, a predictive model could identify the optimal conditions to maximize the yield of a desired product, saving significant time and resources compared to traditional one-factor-at-a-time optimization. researchgate.net These models can reveal complex interactions between variables and pinpoint a robust operating window for a new chemical process.

Future Research Directions and Emerging Applications of 2,3 Dimethylbutyl Chloroformate

Exploration of Novel Catalytic Transformations and Stereoselective Synthesis

The development of novel catalytic systems is a cornerstone of modern organic chemistry, and applying these to 2,3-dimethylbutyl (B1248744) chloroformate could unlock new synthetic pathways. Future research will likely focus on transition-metal-catalyzed cross-coupling reactions where the chloroformate serves as a robust electrophile. organic-chemistry.org For instance, nickel-catalyzed reductive carbonylations have successfully utilized ethyl chloroformate as a carbon monoxide source for the synthesis of ketones; a similar strategy with 2,3-dimethylbutyl chloroformate could offer unique reactivity or selectivity profiles due to its steric bulk. nih.gov

A significant area for development is in stereoselective synthesis. The chiral pocket of a catalyst could interact with the stereocenters of this compound to induce high levels of stereoselectivity in acylation or carbamate (B1207046) formation reactions. Research into chiral phase-transfer catalysts, for example, has shown promise in asymmetric transformations involving various esters and could be adapted for reactions with this specific chloroformate. kyushu-u.ac.jp The development of versatile stereoselective routes for synthesizing complex molecules, such as potent NMDA receptor agonists, highlights the importance of creating diverse and conformationally restricted analogues, a field where this compound could serve as a valuable building block. nih.gov

Future investigations may also explore enzymatic catalysis to overcome the steric hindrance of this compound, enabling highly specific transformations under mild conditions. The use of enzymes could allow for selective reactions on complex molecules, a significant advantage in the synthesis of pharmaceuticals and fine chemicals.

Table 1: Potential Catalytic Applications for this compound

| Catalytic Method | Potential Application | Expected Advantage |

|---|---|---|

| Nickel-Catalyzed Reductive Carbonylation | Synthesis of sterically hindered ketones. | The bulky substituent may influence the reaction's substrate scope and selectivity. |

| Palladium-Catalyzed [3+3] Annelation | Construction of complex heterocyclic scaffolds. beilstein-journals.org | The steric hindrance could control the stereochemical outcome of the annulation. beilstein-journals.org |

| Chiral Phase-Transfer Catalysis | Asymmetric synthesis of carbamates and carbonates. kyushu-u.ac.jp | High enantioselectivity due to cooperative interactions between the catalyst and the bulky chloroformate. |

| Enzymatic Resolution | Kinetic resolution of racemic alcohols or amines. | High selectivity and mild reaction conditions, overcoming steric challenges. |

Integration into Automated Synthesis and Flow Chemistry Systems

Automated synthesis and flow chemistry are revolutionizing the pharmaceutical and chemical industries by enabling rapid reaction optimization, increased safety, and seamless scalability. vapourtec.com The integration of this compound into these systems is a promising avenue for future research. Flow chemistry, in particular, offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for managing the reactivity of chloroformates and for handling potentially hazardous reagents like phosgene (B1210022) surrogates in a safer manner. sci-hub.senih.gov

Continuous flow processes for the synthesis of chloroformates are being developed to improve efficiency and safety, and these can be adapted for the on-demand production of this compound. google.com This would facilitate its use in multi-step, automated syntheses without the need for isolation and purification of the intermediate chloroformate. nih.gov The ability to telescope reaction sequences in flow is a significant advantage, reducing waste and saving time. mdpi.com For example, a flow system could be designed for the in-situ generation of this compound followed immediately by its reaction with a nucleophile to produce a desired carbamate or carbonate. researchgate.net

The development of automated platforms for library synthesis would also benefit from the inclusion of this compound as a building block. vapourtec.com This would allow for the rapid generation of a diverse range of compounds for screening in drug discovery and materials science.

Expanding the Scope in Targeted Medicinal and Agrochemical Discovery Research

This compound is already utilized in the preparation of Lck inhibitors, indicating its value in medicinal chemistry. pharmaffiliates.com Future research will undoubtedly expand its application in the design and synthesis of new therapeutic agents and agrochemicals. The 2,3-dimethylbutyl moiety can impart desirable physicochemical properties to a molecule, such as increased lipophilicity or metabolic stability, which are critical for drug efficacy.

In medicinal chemistry, the urea (B33335) functionality, often installed using chloroformates, is a key feature in many approved drugs. nih.gov The unique steric and electronic properties of the 2,3-dimethylbutyl group could be leveraged to fine-tune the binding of a drug candidate to its biological target, potentially leading to increased potency and selectivity. This is particularly relevant for targets where steric bulk in a specific region of the binding pocket is tolerated or even beneficial. The compound could also find use in the synthesis of neurosteroid derivatives for treating central nervous system disorders. google.com

In the field of agrochemicals, the introduction of a branched alkyl group like 2,3-dimethylbutyl can enhance the biological activity of pesticides. researchgate.net For example, the fungicidal activity of certain carboxamide derivatives is influenced by the nature of the alkyl substituents. researchgate.net Research into new fungicides, herbicides, and insecticides could explore the incorporation of the 2,3-dimethylbutyl group to improve efficacy and spectrum of activity. google.comdnsgb.com.uadokumen.pub

Table 2: Potential Applications in Medicinal and Agrochemical Research

| Research Area | Specific Application | Rationale |

|---|---|---|

| Oncology | Synthesis of novel kinase inhibitors. | The bulky group may confer selectivity for specific kinase isoforms. |

| Neurology | Development of neuroactive steroids. google.com | The lipophilic nature of the 2,3-dimethylbutyl group can aid in crossing the blood-brain barrier. |

| Infectious Diseases | Creation of new anti-HIV or antibacterial agents. | Modification of existing scaffolds with the 2,3-dimethylbutyl group to improve drug-like properties. |

| Agrochemicals | Design of novel fungicides and insecticides. researchgate.netgoogle.com | The branched alkyl structure can enhance pesticidal activity and metabolic resistance. researchgate.net |

Development of Enhanced Sustainable Synthesis Protocols for Chloroformates

The traditional synthesis of chloroformates often involves the use of highly toxic phosgene gas. A major thrust of future research is the development of safer and more sustainable methods for their preparation. This includes the use of phosgene surrogates like triphosgene (B27547) (bis(trichloromethyl)carbonate) and diphosgene (trichloromethyl chloroformate), which are solid and liquid, respectively, and thus easier and safer to handle. researchgate.netkobe-u.ac.jp However, these also have high toxicity. kobe-u.ac.jp Research into photo-on-demand synthesis of phosgene from chloroform (B151607) offers a potentially safer in-situ generation method. kobe-u.ac.jp

Future protocols for the synthesis of this compound will likely focus on minimizing waste, using greener solvents, and improving energy efficiency. nih.gov The development of catalytic methods that avoid stoichiometric activating agents is a key goal. For instance, novel catalysts for the synthesis of chloroformates from aldehydes and phosgene have been described and could be adapted for this purpose. wipo.int

Furthermore, the principles of green chemistry will be applied to the entire lifecycle of the compound, from its synthesis to its use in subsequent reactions. This includes the development of efficient recycling strategies for catalysts and solvents, as well as the design of processes that minimize the formation of byproducts.

Investigation of Unexplored Reactivity in Complex Chemical Systems

The full reactive potential of this compound remains largely untapped, particularly in the context of complex chemical systems. Its steric hindrance, often viewed as a limitation, could be a key advantage in achieving chemoselectivity in molecules with multiple reactive sites. For example, it may react preferentially with less hindered primary amines in the presence of more hindered secondary amines or with more accessible hydroxyl groups.

Future studies could explore its reactivity in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. The chloroformate could act as a trigger for such a cascade, with its initial reaction unmasking a new reactive group that participates in subsequent transformations.

The photochemical reactivity of this compound is another area ripe for exploration. Photo-induced reactions can often proceed under mild conditions and with high selectivity, offering a powerful tool for organic synthesis. acs.org For instance, the photolysis of this chloroformate could generate reactive intermediates with unique properties that could be harnessed in novel synthetic methodologies. The investigation of its behavior in electrochemical synthesis could also open new avenues for its application. acs.org

Finally, its use in the synthesis of polymers and materials is an underexplored domain. The 2,3-dimethylbutyl group could impart specific properties, such as thermal stability or solubility, to polymers. Its use as a monomer or a modifying agent in polymer chemistry represents a promising direction for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.